An In-depth Technical Guide to the Chemical Properties of 3-(tert-Butylthio)phenylboronic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(tert-Butylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 3-(tert-Butylthio)phenylboronic acid. The information is intended to support its application in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials.
Core Chemical Properties
3-(tert-Butylthio)phenylboronic acid is an organoboron compound that is increasingly utilized as a building block in synthetic chemistry. Its key physical and chemical properties are summarized below. While specific experimental data such as a precise melting point are not consistently reported in publicly available literature, the data presented is based on information from chemical suppliers and analogous compounds.
Table 1: Physical and Chemical Properties of 3-(tert-Butylthio)phenylboronic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅BO₂S | [1] |
| Molecular Weight | 210.10 g/mol | [1] |
| CAS Number | 1217501-05-7 | |
| Appearance | White to off-white solid (powder or crystalline) | [2] |
| Melting Point | Not consistently reported. Phenylboronic acid has a melting point of 216-219 °C, but this is expected to differ. | |
| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and chloroform. Phenylboronic acids generally exhibit high solubility in ethers and ketones and low solubility in hydrocarbons. | [2] |
| Stability | Store in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation. Boronic acids can dehydrate to form boroxines. | [1][3] |
Spectroscopic and Analytical Data
Detailed spectroscopic data for 3-(tert-Butylthio)phenylboronic acid is not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are outlined below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | The tert-butyl group (C(CH₃)₃) is expected to show a sharp, intense singlet at approximately 1.3 ppm. Aromatic protons will appear as multiplets in the range of 7.2-8.0 ppm. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, which can be exchangeable with D₂O. |
| ¹³C NMR | The spectra would show signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as distinct signals for the aromatic carbons, including the carbon atom bonded to the boron atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the boronic acid (broad, ~3200-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches (~1400-1600 cm⁻¹), and a strong B-O stretch (~1330-1380 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and parts of the phenylboronic acid moiety. |
Reactivity and Chemical Behavior
The primary utility of 3-(tert-Butylthio)phenylboronic acid in synthetic chemistry stems from the reactivity of the boronic acid functional group.
Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[2] The reaction couples the phenylboronic acid with an organohalide (or triflate) to form a biaryl structure. The presence of the meta-substituted tert-butylthio group can influence the electronic properties and steric hindrance of the molecule, thereby affecting reaction kinetics and product selectivity.
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps:
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Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.
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Transmetalation: The organoboron compound transfers its organic group to the palladium center.
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Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.
Formation of Boronate Esters
Like other boronic acids, 3-(tert-Butylthio)phenylboronic acid can react reversibly with diols to form cyclic boronate esters. This property is useful for protecting the boronic acid group or for applications in sensing and dynamic covalent chemistry.
Experimental Protocols
Generalized Synthesis of 3-(tert-Butylthio)phenylboronic Acid
The synthesis typically involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
Protocol Steps:
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Grignard Reagent Formation: To a solution of 3-bromo(tert-butylthio)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. The mixture is gently heated to initiate the reaction, then stirred at room temperature until the magnesium is consumed.
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Borylation: The freshly prepared Grignard reagent is cooled to -78 °C, and a solution of triisopropyl borate in THF is added dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
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Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C.
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Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a typical procedure for coupling 3-(tert-Butylthio)phenylboronic acid with an aryl bromide.
Materials:
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Aryl bromide (1.0 equiv)
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3-(tert-Butylthio)phenylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)
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Solvent (e.g., Toluene, Dioxane, or n-propanol)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a dry round-bottomed flask equipped with a condenser and magnetic stir bar, add the aryl bromide, 3-(tert-Butylthio)phenylboronic acid, palladium catalyst, and base.
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Add the solvent and degas the mixture by bubbling with an inert gas for 10-15 minutes.
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Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and add water.
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Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
Hazard Identification:
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Causes skin and serious eye irritation.
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May cause respiratory irritation.
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Harmful if swallowed.
Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment prior to use. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.



